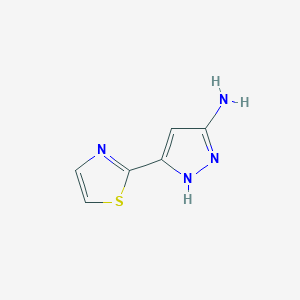

3-Amino-5-(2-thiazolyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C6H6N4S |

|---|---|

Molecular Weight |

166.21 g/mol |

IUPAC Name |

5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H6N4S/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,(H3,7,9,10) |

InChI Key |

JDILFKUSASXAHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine with Thiazolyl-Substituted Precursors

The typical synthetic route involves reacting hydrazine or hydrazine derivatives with a thiazolyl-substituted 1,3-dicarbonyl compound or its equivalent. The thiazole ring is introduced as a substituent on the carbonyl precursor, which upon cyclization with hydrazine forms the pyrazole ring bearing the thiazolyl group at position 5 and an amino group at position 3.

Step 1: Preparation of Thiazolyl-Substituted 1,3-Dicarbonyl Compound

This precursor can be synthesized by functionalizing thiazole derivatives (e.g., 2-thiazolyl methyl ketones or esters) through standard organic transformations such as acylation or Claisen condensation.Step 2: Cyclocondensation with Hydrazine

The thiazolyl-substituted 1,3-dicarbonyl compound is reacted with hydrazine hydrate or hydrazinium salts under controlled temperature (typically 20–60 °C) in solvents such as ethanol, toluene, or water-organic mixtures. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons, followed by cyclization and elimination of water to afford the pyrazole ring.Step 3: Isolation and Purification

The product is isolated by crystallization or solvent extraction. Salts such as hydrochloride may be formed to improve solubility and stability.

Multicomponent and Catalytic Methods

Recent advances in pyrazole synthesis include:

Use of nano-catalysts (e.g., nano-ZnO) to promote condensation reactions under mild conditions with high yields.

Multicomponent reactions involving thiazole aldehydes, hydrazines, and β-ketoesters to directly assemble the pyrazole-thiazole framework in one step.

These methods offer greener and more efficient routes but may require optimization for the specific this compound target.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation with 1,3-dicarbonyl thiazolyl precursors | Thiazolyl-substituted 1,3-diketones + hydrazine hydrate | 20–60 °C, ethanol or toluene solvent | 60–85 | Common, straightforward, requires thiazolyl precursor |

| Reaction of alkali metal salt of cyanoacetone derivatives with hydrazine | Alkali metal salt of cyanoacetone (or thiazolyl analog) + hydrazine hydrate | 35–60 °C, toluene or ethanol, water removal | 72–88 | High purity, well-documented for methyl analogs; adaptable |

| Multicomponent reaction with nano-catalyst | Thiazole aldehyde + hydrazine + β-ketoester + nano-ZnO catalyst | Room temperature to mild heating, ethanol solvent | ~90 | Green chemistry approach, rapid, high yield |

Chemical Reactions Analysis

Types of Reactions

5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups .

Scientific Research Applications

5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence

Mechanism of Action

The mechanism of action of 5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

3-Amino-5-ethyl-1H-pyrazole Hydrochloride

5-Amino-1-phenyl-1H-pyrazole

- Structure: Pyrazole with a phenyl group at position 1 and an amino group at position 5.

- Molecular Formula : C₉H₉N₃ (MW: 159.19 g/mol) .

- However, the thiazolyl group in the target compound adds heteroatoms (S, N) that could modulate solubility and electronic effects, influencing pharmacokinetics .

Thiazole-Containing Compounds

1-(4-(4'-Chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5-yl)-2-pyrazoline

- Structure : Pyrazoline derivative with thiazole and imidazole substituents.

- Activity : Exhibits superior antibacterial activity (vs. tetracycline) due to the thiazole moiety’s role in disrupting bacterial cell walls .

- Comparison : The target compound’s thiazolyl group may similarly enhance antibacterial efficacy, though its pyrazole core could offer distinct metabolic stability compared to pyrazoline derivatives .

Triazole Derivatives with Aromatic Substituents

3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole

- Structure: Triazole core with a chloro-phenoxy substituent.

- Activity : Potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam .

- Comparison : The pyrazole-thiazolyl scaffold in the target compound may exhibit different binding modes in neurological targets due to altered ring strain and electronic profiles .

Physicochemical and Pharmacological Comparison

Biological Activity

3-Amino-5-(2-thiazolyl)-1H-pyrazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure that incorporates both pyrazole and thiazole rings, exhibits a range of biological activities including enzyme inhibition, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : C₇H₈N₄S

- Structural Features :

- Amino group at the 3-position of the pyrazole ring

- Thiazole substituent at the 5-position

This specific arrangement enhances its reactivity and interaction with various biological targets, making it a promising candidate for drug development.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its interactions with specific enzymes can lead to significant therapeutic effects. For instance, it has shown potential in inhibiting cysteine proteases, which are crucial in various pathological processes.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to existing antimicrobial agents. The structural similarities with other pyrazole derivatives suggest a mechanism involving disruption of bacterial cell functions.

Anticancer Effects

Studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This property is critical for developing new cancer therapies targeting microtubule dynamics.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1H-pyrazole | Amino group at position 4 | Antimicrobial, anticancer |

| 3-Amino-4-methyl-1H-pyrazole | Methyl substitution at position 4 | Anti-inflammatory |

| 5-Amino-2-thiazolyl-1H-pyrazole | Thiazole at position 5 | Anticancer |

| 3-Amino-4-(2-thiazolyl)-1H-pyrazole | Thiazole substitution at position 4 | Antimicrobial, potential antiviral |

This comparative analysis reveals that while many compounds exhibit beneficial biological activities, the unique combination of thiazole and pyrazole in this compound enhances its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the bioactivity of derivatives based on this compound. For instance:

- Trypanocidal Activity : A series of derivatives showed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives demonstrated low cytotoxicity and good oral bioavailability, indicating their potential as therapeutic agents against parasitic infections .

- Anticancer Mechanisms : Research indicated that certain derivatives could inhibit LPS-induced TNF-alpha release in vitro, showcasing anti-inflammatory properties alongside anticancer effects .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiazole and pyrazole rings can significantly affect biological activity, guiding future synthesis of more potent analogs .

Q & A

Q. What are the common synthetic routes for 3-Amino-5-(2-thiazolyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions. For example, 5-aminopyrazole derivatives are often prepared via reactions between hydrazines and β-ketonitriles or via Vilsmeier-Haack formylation (as seen in pyrazole-carbaldehyde analogs) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.

- Catalysts : Lewis acids like ZnCl₂ improve yields in heterocyclic ring formation.

- Temperature control : Maintaining 60–80°C minimizes side reactions during thiazole ring incorporation .

- Workup : Acidic conditions (e.g., HCl) are critical for precipitating the hydrochloride salt form, as observed in structurally similar compounds .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., amino group at C3, thiazole at C5) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for pyrazole derivatives in .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Ensures purity (>95%) by detecting residual starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) .

- Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across studies .

- Computational docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., kinases), as seen in triazole-thiazole hybrids .

- Meta-analysis : Cross-reference data from PubChem and academic databases to identify outliers .

Q. What computational modeling approaches are suitable for studying the drug-likeness and target interactions of this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular dynamics (MD) simulations : Model stability in biological membranes using software like GROMACS .

- Pharmacophore mapping : Identify critical functional groups (e.g., amino and thiazole moieties) for target binding .

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. How can the dual functionality of the amino and thiazole groups be exploited in derivatization?

- Schiff base formation : React the amino group with aldehydes to create imine-linked prodrugs .

- Metal coordination : Thiazole’s nitrogen atoms can bind transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .

- Cross-coupling reactions : Suzuki-Miyaura coupling on the thiazole ring introduces aryl/heteroaryl groups .

Q. What in vitro and in vivo models are appropriate for assessing the compound’s toxicity profile?

- In vitro : MTT assays on HEK293 or HepG2 cells to measure cytotoxicity .

- In vivo : Rodent models for acute toxicity (LD₅₀) and organ-specific effects (e.g., hepatotoxicity) .

- Genotoxicity : Ames test for mutagenic potential .

Methodological Considerations

Q. What strategies improve regioselectivity in pyrazole-thiazole hybrid synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.